PD-147693

Sigma-1 receptor Radioligand binding Antipsychotic screening

PD-147693 is a dual-target sigma receptor ligand with a unique 1:1 sigma-1/sigma-2 selectivity ratio and D2/D3 partial agonism. This active metabolite of CI-1007 is a validated tool for studying the interplay between sigma and dopamine systems in antipsychotic mechanisms. Unlike subtype-selective tools (PRE-084, haloperidol), it enables simultaneous assessment of both sigma subtypes without interpretive bias. Ideal for comparative pharmacology and metabolite studies.

Molecular Formula C24H27NO
Molecular Weight 345.5 g/mol
CAS No. 163239-24-5
Cat. No. B1221360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD-147693
CAS163239-24-5
Synonyms1,2,3,6-tetrahydro-4-phenyl-1-((3-(4-hydroxyphenyl)-3-cyclohexen-1-yl)methyl)pyridine
PD 147693
PD-147693
Molecular FormulaC24H27NO
Molecular Weight345.5 g/mol
Structural Identifiers
SMILESC1CC(CC(=C1)C2=CC=C(C=C2)O)CN3CCC(=CC3)C4=CC=CC=C4
InChIInChI=1S/C24H27NO/c26-24-11-9-21(10-12-24)23-8-4-5-19(17-23)18-25-15-13-22(14-16-25)20-6-2-1-3-7-20/h1-3,6-13,19,26H,4-5,14-18H2/t19-/m1/s1
InChIKeyGHLIXCKZQCRDAX-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(5R)-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]cyclohexen-1-yl]phenol (CAS 163239-24-5): Sigma Receptor Ligand and Dopaminergic Active Metabolite for Antipsychotic Research


4-[(5R)-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]cyclohexen-1-yl]phenol (CAS 163239-24-5), also known as PD-147693, is a small-molecule organic compound (C24H27NO, MW 345.48) that functions as a sigma receptor ligand [1]. It is an active monohydroxylated metabolite of the presynaptic dopamine autoreceptor agonist CI-1007 and exhibits antipsychotic activity comparable to its parent compound . The compound reached Phase 2 clinical development for psychotic disorders under the development code PD-143188 [2].

Why Generic Sigma Ligand Substitution Cannot Replace 4-[(5R)-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]cyclohexen-1-yl]phenol in Antipsychotic and Pain Research


Sigma receptor ligands constitute a heterogeneous class with widely divergent pharmacological profiles, including marked differences in sigma-1 versus sigma-2 subtype selectivity, agonist versus antagonist functional activity, and off-target engagement profiles [1]. The target compound PD-147693 demonstrates a unique combination of dual sigma receptor binding with concurrent dopaminergic partial agonism, derived from its specific metabolic origin from CI-1007 [2]. In contrast, commonly used comparator sigma ligands exhibit divergent selectivity profiles: haloperidol is a high-affinity but non-selective sigma ligand with potent D2 antagonism (Ki = 1.7 nM at sigma-1) [3]; PRE-084 is a highly sigma-1-selective agonist with minimal sigma-2 binding (sigma-1 Ki = 2.2 nM, sigma-2 Ki = 13,091 nM) ; and BD-1047/BD-1063 act as selective sigma-1 antagonists with ED50 values of 29.31 and 15.80 mg/kg in pain models, respectively [4]. Substituting any of these for PD-147693 without accounting for its distinct dual-target pharmacology and metabolite-derived activity profile would yield non-equivalent experimental outcomes.

Quantitative Differentiation Evidence: 4-[(5R)-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]cyclohexen-1-yl]phenol (CAS 163239-24-5) Versus Comparator Sigma Ligands


Sigma-1 Receptor Binding Affinity: Comparable to Haloperidol but with Distinct Selectivity Implications

PD-147693 binds to sigma-1 receptors with a Ki value of 1.3 nM in guinea pig brain membrane preparations, measured via competitive displacement of [3H](+)-pentazocine [1]. This affinity is numerically comparable to that of haloperidol, which exhibits sigma-1 Ki values ranging from 1.3 ± 0.4 nM to 1.7 nM in rat brain homogenates under identical radioligand conditions [2]. However, PD-147693's selectivity ratio (sigma-2 Ki / sigma-1 Ki) is reported as 1, indicating equipotent binding at both sigma subtypes , whereas haloperidol demonstrates an approximately 8-fold sigma-1 preference (sigma-2 Ki = 13 nM, selectivity ratio = 8) [2]. This equipotent profile distinguishes PD-147693 from both highly sigma-1-selective ligands (e.g., PRE-084 with >5,900-fold selectivity) and sigma-1-preferring ligands (e.g., haloperidol).

Sigma-1 receptor Radioligand binding Antipsychotic screening Neuropharmacology

Sigma-2 Receptor Binding: Equipotent Engagement Distinguishes PD-147693 from Selective Sigma-1 Ligands

PD-147693 binds to sigma-2 receptors with affinity equivalent to its sigma-1 binding (selectivity ratio = 1), measured via competitive displacement of [3H]DTG in Sprague-Dawley rat liver membrane preparations . This equipotent sigma-1/sigma-2 binding profile contrasts markedly with the highly sigma-1-selective agonist PRE-084, which demonstrates a sigma-2 Ki of 13,091 nM, yielding >5,900-fold sigma-1 selectivity . The non-selective sigma ligand haloperidol exhibits intermediate selectivity with a sigma-2 Ki of 13 nM and an approximately 8-fold sigma-1 preference [1]. The equipotent binding of PD-147693 at both sigma subtypes represents a distinct pharmacological fingerprint within the sigma ligand class.

Sigma-2 receptor Subtype selectivity Cancer research Neuropharmacology

Dopaminergic Activity: Partial Agonism at D2/D3 Receptors Adds a Distinct Target Dimension Absent in Pure Sigma Ligands

PD-147693 acts as a partial agonist at dopamine D2 and D3 receptors, a property inherited from its parent compound CI-1007 but absent in comparator sigma ligands such as PRE-084, BD-1047, and BD-1063 . The parent compound CI-1007 binds to rat striatal dopamine receptors with Ki = 3 nM and to cloned human D2L receptors with Ki = 3.30 nM [1]. While quantitative D2/D3 affinity data specific to PD-147693 is not reported in primary literature, the compound is characterized as retaining the dopaminergic partial agonist activity of CI-1007 . In contrast, the selective sigma-1 antagonist BD-1063 exhibits no reported direct dopaminergic activity beyond its sigma-1 antagonism [2], and PRE-084 demonstrates minimal interaction with non-sigma receptor systems including PCP receptors (IC50 > 100,000 nM) [3].

Dopamine D2 receptor Dopamine D3 receptor Partial agonism Antipsychotic mechanism

In Vivo Antipsychotic Activity: Derived from Parent Compound but Lacking Direct Comparative Efficacy Data

PD-147693 has demonstrated antipsychotic activity in animal models as a pharmacologically active metabolite of CI-1007, with efficacy assessed via inhibition of dopamine neuron firing and suppression of spontaneous locomotor activity in rats, as well as inhibition of continuous avoidance behavior in monkeys [1]. The compound's antipsychotic activity is characterized as similar to CI-1007 [2]. Notably, PD-147693 reached Phase 2 clinical development for psychotic disorders (ICD11: 6A20-6A25) [3], indicating translational potential beyond preclinical models. In contrast, the clinical sigma ligand panamesine (EMD 57445) demonstrated only modest antipsychotic effects in a 4-week open trial in schizophrenia patients (n=12), with significant D2 receptor occupancy attributable to its dopamine-antagonist metabolite EMD 59983 rather than sigma-mediated mechanisms [4]. Direct head-to-head efficacy comparisons between PD-147693 and comparator sigma ligands in standardized antipsychotic assays are not available in the public domain.

Antipsychotic Dopamine autoreceptor In vivo pharmacology Locomotor activity

Research Application Scenarios for 4-[(5R)-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]cyclohexen-1-yl]phenol (CAS 163239-24-5) Based on Quantitative Differentiation Evidence


Dual Sigma-1/Sigma-2 Receptor Investigation Without Subtype Selectivity Confounds

Investigators requiring a sigma ligand with equipotent binding at both sigma-1 and sigma-2 subtypes (selectivity ratio = 1) for comparative pharmacology studies should consider PD-147693. This profile enables simultaneous assessment of both receptor subtypes' contributions to cellular or behavioral outcomes without the interpretive complexity introduced by subtype-selective tools such as PRE-084 (>5,900-fold sigma-1 selective) or haloperidol (8-fold sigma-1 selective) [1]. This application is supported by the compound's measured sigma-1 Ki of 1.3 nM and documented 1:1 sigma-2/sigma-1 selectivity ratio [1].

Antipsychotic Mechanism Studies Requiring Combined Sigma Receptor and Dopamine D2/D3 Modulation

Researchers investigating the interplay between sigma receptor engagement and dopaminergic signaling in antipsychotic efficacy should consider PD-147693 as a tool compound with demonstrated activity at both target classes . Unlike pure sigma ligands (PRE-084, BD-1047, BD-1063) which lack direct dopaminergic activity, or D2-preferring antagonists (haloperidol) which lack sigma selectivity, PD-147693 offers a dual-target partial agonist profile at D2/D3 receptors combined with equipotent sigma-1/sigma-2 binding [1]. This combined pharmacology is relevant for studies comparing dual-target versus single-target antipsychotic mechanisms.

Metabolite Contribution Studies in Prodrug or Parent Compound Pharmacology

Investigators studying the contribution of active metabolites to the overall pharmacological profile of dopamine autoreceptor agonists or sigma-active antipsychotic candidates should utilize PD-147693 as a reference metabolite standard. The compound is a well-characterized monohydroxylated metabolite of CI-1007 that retains antipsychotic activity comparable to the parent [2][3]. This application is supported by its Phase 2 clinical development history and documented in vivo activity in rodent and non-human primate antipsychotic assays [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD-147693

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.